molecular formula C30H54O6 B160664 Crystallopicrin CAS No. 139039-72-8

Crystallopicrin

Cat. No. B160664
M. Wt: 510.7 g/mol
InChI Key: SNAMORDNHYXHMD-DROBAZEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crystallopicrin is a natural product that has been isolated from various plants. It has been found to have several potential applications in scientific research due to its unique chemical structure and properties.

Mechanism Of Action

Crystallopicrin has been found to interact with various proteins and enzymes in the body. One of the most significant interactions is with the NF-kB transcription factor, which plays a crucial role in regulating immune responses. Crystallopicrin has been found to inhibit the activity of NF-kB, leading to a reduction in inflammation. The compound has also been found to inhibit the activity of various enzymes involved in cancer cell growth, making it a potential candidate for cancer treatment.

Biochemical And Physiological Effects

Crystallopicrin has several biochemical and physiological effects. The compound has been found to have anti-inflammatory properties, making it an effective treatment for various inflammatory conditions. Crystallopicrin has also been found to have anti-cancer properties, making it a potential candidate for cancer treatment. The compound has also been found to have antioxidant properties, making it an effective treatment for oxidative stress-related conditions.

Advantages And Limitations For Lab Experiments

Crystallopicrin has several advantages for lab experiments. The compound is readily available, making it easy to obtain for research purposes. Crystallopicrin is also stable, making it easy to store and transport. However, there are also limitations to the use of Crystallopicrin in lab experiments. The compound is complex, making it difficult to synthesize and analyze. Crystallopicrin is also expensive, making it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the use of Crystallopicrin in scientific research. One potential direction is the development of Crystallopicrin-based drugs for the treatment of inflammatory and cancer-related conditions. Another potential direction is the use of Crystallopicrin as a tool for studying the functions of various proteins and enzymes in the body. The development of new synthesis methods for Crystallopicrin is also an area of future research.
Conclusion
Crystallopicrin is a natural product that has several potential applications in scientific research. The compound has anti-inflammatory, anti-cancer, and antioxidant properties, making it a potential candidate for drug development. Crystallopicrin has also been found to interact with various proteins and enzymes in the body, making it an excellent tool for studying their functions. The development of new synthesis methods and the exploration of new applications for Crystallopicrin are areas of future research.

Synthesis Methods

Crystallopicrin can be synthesized using various methods. One of the most common methods involves the isolation of the compound from plants such as Tanacetum vulgare and Artemisia absinthium. Another method involves the chemical synthesis of the compound using various organic reactions. The synthesis of Crystallopicrin is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Crystallopicrin has several potential applications in scientific research. One of the most significant applications is its use as a tool for studying the mechanism of action of various biological processes. The compound has been found to interact with various proteins and enzymes, making it an excellent tool for studying their functions. Crystallopicrin has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.

properties

CAS RN

139039-72-8

Product Name

Crystallopicrin

Molecular Formula

C30H54O6

Molecular Weight

510.7 g/mol

IUPAC Name

(2E)-2-[(E)-7-[3-(1,3-dihydroxypropan-2-ylidene)-2-(3-hydroxypropyl)-1,6-dimethylcyclohexyl]-4-methylhept-4-enylidene]-6-methylheptane-1,5,6-triol

InChI

InChI=1S/C30H54O6/c1-22(9-6-11-24(19-32)14-16-28(35)29(3,4)36)10-7-17-30(5)23(2)13-15-26(25(20-33)21-34)27(30)12-8-18-31/h10-11,23,27-28,31-36H,6-9,12-21H2,1-5H3/b22-10+,24-11+

InChI Key

SNAMORDNHYXHMD-DROBAZEWSA-N

Isomeric SMILES

CC1CCC(=C(CO)CO)C(C1(C)CC/C=C(\C)/CC/C=C(\CCC(C(C)(C)O)O)/CO)CCCO

SMILES

CC1CCC(=C(CO)CO)C(C1(C)CCC=C(C)CCC=C(CCC(C(C)(C)O)O)CO)CCCO

Canonical SMILES

CC1CCC(=C(CO)CO)C(C1(C)CCC=C(C)CCC=C(CCC(C(C)(C)O)O)CO)CCCO

synonyms

crystallopicrin
crystallopicrin 1

Origin of Product

United States

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